molecular formula C19H23FN4O3 B2903348 7-Fluoro-3-[[1-(morpholine-4-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one CAS No. 2415583-99-0

7-Fluoro-3-[[1-(morpholine-4-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one

Cat. No.: B2903348
CAS No.: 2415583-99-0
M. Wt: 374.416
InChI Key: SXQONSIWUJXLCZ-UHFFFAOYSA-N
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Description

The compound “7-Fluoro-3-[[1-(morpholine-4-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one” is a complex organic molecule. It contains a quinazolinone core, which is a type of heterocyclic compound. The molecule also includes a morpholine ring and a piperidine ring, both of which are common structures in medicinal chemistry .


Molecular Structure Analysis

The molecular structure of this compound is complex, with several ring structures and functional groups. The quinazolinone core is a bicyclic structure with a nitrogen atom at two of the corners. The morpholine and piperidine rings are each six-membered rings with one nitrogen atom .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the carbonyl group in the quinazolinone core and the nitrogen atoms in the morpholine and piperidine rings. Protodeboronation reactions could potentially occur .

Properties

IUPAC Name

7-fluoro-3-[[1-(morpholine-4-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23FN4O3/c20-15-1-2-16-17(11-15)21-13-24(18(16)25)12-14-3-5-22(6-4-14)19(26)23-7-9-27-10-8-23/h1-2,11,13-14H,3-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXQONSIWUJXLCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C=NC3=C(C2=O)C=CC(=C3)F)C(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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